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Compound of Interest

Compound Name: Bis(1,5-cyclooctadiene)nickel(0)

Cat. No.: B103923 Get Quote

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the

formation of carbon-nitrogen (C–N) bonds through the cross-coupling of amines with aryl

halides and pseudohalides. While palladium has historically dominated this field, catalysts

based on nickel, a more earth-abundant and cost-effective metal, have emerged as powerful

alternatives.[1] Bis(1,5-cyclooctadiene)nickel(0), Ni(COD)₂, is a particularly effective and

widely used Ni(0) precatalyst. Due to the lability of the cyclooctadiene (COD) ligands, it serves

as an excellent source of a "naked nickel" catalyst that can readily enter the catalytic cycle.[2]

These application notes provide a comprehensive overview of the use of Ni(COD)₂ in

Buchwald-Hartwig amination, covering reaction scope, conditions, and detailed experimental

protocols for researchers in synthetic chemistry and drug development.

Catalytic Cycle

The generally accepted mechanism for the nickel-catalyzed Buchwald-Hartwig amination

proceeds through a Ni(0)/Ni(II) catalytic cycle. The cycle is initiated by the oxidative addition of

an aryl electrophile to the active Ni(0) species. This is followed by coordination of the amine,

deprotontonation by a base to form a nickel-amido intermediate, and finally, reductive

elimination to yield the desired aryl amine product and regenerate the Ni(0) catalyst.[3][4]
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Figure 1: Catalytic Cycle of Ni-Catalyzed Amination
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Caption: A simplified representation of the Ni(0)/Ni(II) catalytic cycle.

Application Notes
1. Precatalyst Handling: Ni(COD)₂ is an air- and moisture-sensitive reagent. All manipulations

should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk

techniques) to prevent decomposition and ensure catalytic activity.[2]

2. Reaction Scope:

Aryl Electrophiles: The methodology is effective for a wide range of aryl electrophiles. While

aryl iodides and bromides are common, the system is particularly valuable for activating less

reactive aryl chlorides and phenol derivatives like aryl sulfamates.[5][6] Electron-withdrawing

and electron-donating groups on the aromatic ring are generally well-tolerated.[5]

Amines: The reaction accommodates a broad scope of amine coupling partners. This

includes cyclic and acyclic secondary amines, primary alkylamines, and anilines.[5] Sterically

hindered amines can also be successfully coupled.[7]

3. Ligand Selection: While some "ligand-free" conditions have been reported, the efficiency and

scope of the Ni(COD)₂-catalyzed amination are significantly enhanced by the use of ancillary

ligands.[2]

N-Heterocyclic Carbenes (NHCs): NHC ligands, such as SIPr (1,3-Bis(2,6-

diisopropylphenyl)imidazolium chloride), are highly effective for this transformation,
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promoting high yields and broad substrate scope, particularly in the amination of challenging

substrates like aryl sulfamates.[5][8]

Phosphine Ligands: Sterically hindered phosphine ligands, such as those developed by

Buchwald, have also proven effective in nickel-catalyzed cross-couplings.[9]

4. Base and Solvent:

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic

cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for

these reactions.[5]

Solvent: Anhydrous, polar aprotic solvents are typically used. Dioxane and 2-methyl-

tetrahydrofuran (2-Me-THF) have been shown to be excellent solvents for this

transformation.[5][6]

Quantitative Data
The following tables summarize representative results for the Ni(COD)₂-catalyzed Buchwald-

Hartwig amination, demonstrating the reaction's scope and efficiency.

Table 1: Nickel-Catalyzed Amination of Aryl Sulfamates with Morpholine[5] Conditions:

[Ni(cod)₂] (5 mol%), SIPr·HCl (10 mol%), sulfamate substrate (1 equiv), morpholine (1.2 equiv),

NaOtBu (1.4 equiv), dioxane (0.2 M), 80°C for 3 h.
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Entry Aryl Sulfamate Yield (%)

1 Phenyl- 95

2 4-Methylphenyl- 92

3 3-Methylphenyl- 95

4 4-(CF₃)phenyl- 91

5 4-Methoxyphenyl- 96

6 2-Methylphenyl- 88

7 1-Naphthyl- 94

8 2-Naphthyl- 91

Table 2: Scope of Amine Coupling Partners with Phenyl Sulfamate[5] Conditions: [Ni(cod)₂] (5

mol%), SIPr·HCl (10 mol%), phenyl sulfamate (1 equiv), amine (1.2 equiv), NaOtBu (1.4 equiv),

dioxane (0.2 M), 80°C for 3 h.

Entry Amine Yield (%)

1 Piperidine 91

2 N-Methylbenzylamine 89

3 Di-n-butylamine 86

4 Aniline 85

5 4-Methoxyaniline 88

6 2,6-Dimethylaniline 75

7 4-(Pyridin-2-yl)piperazine 81

8 Carbazole 70

Table 3: Optimization of Reaction Conditions[2][10]
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Entry
Catalyst
(mol%)

Ligand
(mol%)

Base
(equiv)

Solvent Temp (°C) Yield (%)

1¹
Ni(acac)₂

(10)

tBubpy

(10)
K₂CO₃ (2) DME RT 34

2¹
Ni(COD)₂

(10)

tBubpy

(10)
K₂CO₃ (2) DME RT 80

3²
NiBr₂(dme)

(10)
None NaOtBu (2) DMA 100 95

4²
Ni(COD)₂

(10)
None NaOtBu (2) DMA 100 88

¹Data from a photochemically driven carboxylative amination.[10] ²Data from a "naked nickel"

amination of 3-bromopyridine with piperidine.[2]

Experimental Protocols
The following diagram outlines the general workflow for setting up a Ni(COD)₂-catalyzed

amination reaction.
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Figure 2: General Experimental Workflow
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Caption: A step-by-step workflow for a typical Ni-catalyzed amination experiment.

Detailed Protocol: General Procedure for the Nickel-Catalyzed Amination of Aryl Sulfamates[5]

This protocol is representative for a reaction on a 0.5 mmol scale.

Reagents and Equipment:

Ni(COD)₂ (6.9 mg, 0.025 mmol, 5 mol%)
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SIPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (21.3 mg, 0.05 mmol, 10

mol%)

Sodium tert-butoxide (NaOtBu) (67 mg, 0.7 mmol, 1.4 equiv)

Aryl sulfamate (0.5 mmol, 1.0 equiv)

Amine (0.6 mmol, 1.2 equiv)

Anhydrous 1,4-dioxane (2.5 mL, 0.2 M)

Oven-dried 4 mL screw-cap vial with a PTFE-lined cap

Stir bar

Glovebox or Schlenk line setup

Heating block or oil bath

Procedure:

Preparation (in a glovebox): To an oven-dried 4 mL vial containing a stir bar, add Ni(COD)₂

(6.9 mg), SIPr·HCl (21.3 mg), and NaOtBu (67 mg).

Substrate Addition (in a glovebox): Add the aryl sulfamate (0.5 mmol) and the amine (0.6

mmol) to the vial. If the amine is a liquid, it can be added via syringe.

Solvent Addition (in a glovebox): Add anhydrous 1,4-dioxane (2.5 mL).

Reaction: Tightly seal the vial with the screw cap. Remove the vial from the glovebox and

place it in a preheated heating block or oil bath set to 80°C. Stir the reaction mixture for the

specified time (typically 3-12 hours). Monitor the reaction progress by TLC or LC-MS if

desired.

Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the

mixture with ethyl acetate (10 mL) and quench by adding water (10 mL).
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Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the

aqueous layer with ethyl acetate (2 x 10 mL).

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Isolation: Purify the crude residue by flash column chromatography on silica gel to afford the

desired aryl amine product.

Characterization: Confirm the identity and purity of the product using standard analytical

techniques (¹H NMR, ¹³C NMR, HRMS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b103923#buchwald-hartwig-amination-catalyzed-by-
ni-cod-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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